molecular formula C8H8BrFO2S B2608594 3-Bromo-2,5-dimethylbenzenesulfonyl fluoride CAS No. 2137867-42-4

3-Bromo-2,5-dimethylbenzenesulfonyl fluoride

Cat. No.: B2608594
CAS No.: 2137867-42-4
M. Wt: 267.11
InChI Key: PTQYRNMZHFSAPG-UHFFFAOYSA-N
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Description

3-Bromo-2,5-dimethylbenzenesulfonyl fluoride is an organic compound that belongs to the class of sulfonyl fluorides. These compounds are known for their reactivity and are often used in various chemical reactions and industrial applications. The presence of both bromine and sulfonyl fluoride groups in the molecule makes it a versatile reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2,5-dimethylbenzenesulfonyl fluoride typically involves the bromination of 2,5-dimethylbenzenesulfonyl fluoride. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and reactors allows for precise control over reaction conditions, leading to higher efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2,5-dimethylbenzenesulfonyl fluoride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The sulfonyl fluoride group can be reduced to a sulfonamide or a thiol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxides. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.

Major Products Formed

    Substitution Reactions: Products include various substituted benzenesulfonyl fluorides.

    Oxidation Reactions: Products include carboxylic acids, aldehydes, and ketones.

    Reduction Reactions: Products include sulfonamides and thiols.

Scientific Research Applications

3-Bromo-2,5-dimethylbenzenesulfonyl fluoride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur and carbon-nitrogen bonds.

    Biology: It is employed in the study of enzyme inhibition, as sulfonyl fluorides are known to inhibit serine proteases.

    Industry: It is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-2,5-dimethylbenzenesulfonyl fluoride involves the formation of a covalent bond with the active site of enzymes, particularly serine proteases. The sulfonyl fluoride group reacts with the hydroxyl group of the serine residue, leading to the formation of a stable sulfonate ester. This covalent modification results in the inhibition of the enzyme’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-methylbenzenesulfonyl fluoride
  • 3-Chloro-2,5-dimethylbenzenesulfonyl fluoride
  • 3-Bromo-2,5-dimethylbenzenesulfonamide

Uniqueness

3-Bromo-2,5-dimethylbenzenesulfonyl fluoride is unique due to the presence of both bromine and sulfonyl fluoride groups, which confer distinct reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis and a useful tool in scientific research.

Properties

IUPAC Name

3-bromo-2,5-dimethylbenzenesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO2S/c1-5-3-7(9)6(2)8(4-5)13(10,11)12/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTQYRNMZHFSAPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)C)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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